N-Cyclopropyl-1-(6-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide
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Overview
Description
N-Cyclopropyl-1-(6-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a thiazolopyrimidine core, and a piperidine carboxamide moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of N-Cyclopropyl-1-(6-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide involves multiple steps, including the formation of the thiazolopyrimidine core and the subsequent attachment of the piperidine carboxamide and cyclopropyl groups. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . Industrial production methods would likely optimize these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and piperidine moieties. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and specific oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the specific biological or chemical context in which the compound is used. Detailed studies would be required to elucidate the exact mechanism of action and the molecular targets involved .
Comparison with Similar Compounds
Similar compounds to N-Cyclopropyl-1-(6-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide include other thiazolopyrimidine derivatives and piperidine carboxamides. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiazolopyrimidine core, and a piperidine carboxamide moiety, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H28N6O4S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclopropyl-1-[6-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O4S/c1-14-3-6-18(34-2)17(11-14)27-19(31)12-30-13-25-21-20(23(30)33)35-24(28-21)29-9-7-15(8-10-29)22(32)26-16-4-5-16/h3,6,11,13,15-16H,4-5,7-10,12H2,1-2H3,(H,26,32)(H,27,31) |
InChI Key |
ZGCJMAWUMQEKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5 |
Origin of Product |
United States |
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